molecular formula C5H7F2N3 B12953185 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine

5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12953185
M. Wt: 147.13 g/mol
InChI Key: BBZOBRKRSYLFLK-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. The presence of the difluoromethyl group in its structure imparts distinct chemical and physical characteristics, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach uses trifluoroacetic acid to predominantly form 5-difluoromethylpyrazolo derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to increased biological activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to enhance lipophilicity and metabolic stability makes it particularly valuable in medicinal chemistry and agrochemicals .

Properties

Molecular Formula

C5H7F2N3

Molecular Weight

147.13 g/mol

IUPAC Name

5-(difluoromethyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C5H7F2N3/c1-10-3(5(6)7)2-4(8)9-10/h2,5H,1H3,(H2,8,9)

InChI Key

BBZOBRKRSYLFLK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)N)C(F)F

Origin of Product

United States

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